(-)-2-Butyl butyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89378-59-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(2R)-butan-2-yl] butanoate |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
QJHDFBAAFGELLO-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](C)CC |
Canonical SMILES |
CCCC(=O)OC(C)CC |
Origin of Product |
United States |
Definition and Structural Peculiarities of the Chiral Center
(-)-2-Butyl butyrate (B1204436) is the ester formed from the condensation of butyric acid and 2-butanol (B46777). ontosight.aiwikipedia.org Its molecular formula is C8H16O2. The defining characteristic of this compound is its chirality, which arises from the 2-butanol portion of the molecule. ontosight.ai The second carbon atom of the butyl group is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the oxygen atom of the ester group.
This chiral center gives rise to two enantiomers: (R)-2-butyl butyrate and (S)-2-butyl butyrate. The designation "(-)" indicates that this specific isomer is levorotatory, meaning it rotates the plane of polarized light to the left. The corresponding dextrorotatory isomer, which rotates plane-polarized light to the right, is designated as "(+)". The specific spatial arrangement of the groups around the chiral carbon determines the optical activity and the biological and chemical properties of each enantiomer.
Table 1: Structural and Chemical Properties of 2-Butyl Butyrate
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molar Mass | 144.21 g/mol wikipedia.orgnih.gov |
| IUPAC Name | butan-2-yl butanoate nih.gov |
| Synonyms | sec-Butyl butyrate, Butyric acid, sec-butyl ester nih.gov |
| Chirality | Exists as (R) and (S) enantiomers |
Overview of Its Significance in Research Domains
The chirality of 2-butyl butyrate (B1204436) makes it a compound of interest in several research areas, primarily in stereoselective synthesis and biocatalysis. Chiral esters are important components of natural fruit flavors and are widely used in the food, cosmetic, and pharmaceutical industries. scielo.br The different enantiomers of a chiral compound can have distinct biological activities and pharmacological effects. mst.edu
Research has focused on the enzymatic synthesis of chiral esters like 2-butyl butyrate. scielo.br Lipases, a type of enzyme, are often used as biocatalysts for their ability to perform stereoselective esterification. scielo.brsci-hub.se This allows for the production of specific enantiomers, which is crucial for applications where only one enantiomer provides the desired effect. For instance, studies have explored the use of various lipases, such as those from Candida species, for the synthesis of butyl butyrate. sci-hub.se The use of biocatalysts is considered an environmentally friendly alternative to traditional chemical synthesis, which often requires harsh conditions and can produce hazardous byproducts. scielo.brsci-hub.se
Furthermore, the study of chiral esters contributes to a deeper understanding of enzyme mechanisms and stereoselectivity. Researchers investigate how different enzymes discriminate between the enantiomers of a substrate, leading to the development of more efficient and selective biocatalytic processes. scielo.br
Current Research Gaps and Future Directions for Chiral Butyl Butyrate
Theoretical Framework for Chiral Ester Stereochemistry
The stereochemistry of chiral esters like 2-butyl butyrate is fundamentally governed by the principles of molecular chirality. units.itlibretexts.org Chirality arises from the presence of a stereogenic center, which in the case of 2-butyl butyrate is the second carbon atom of the butyl group. chemspider.com This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the butoxycarbonyl group. This arrangement results in two possible enantiomeric forms: (R)-2-butyl butyrate and (S)-2-butyl butyrate, which are mirror images of each other and cannot be superimposed. libretexts.org
The traditional concept of an "asymmetric carbon atom" is central to understanding the chirality of such compounds. units.it The spatial orientation of the groups around this stereocenter dictates the molecule's ability to rotate plane-polarized light, a defining characteristic of chiral molecules. drpress.org One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). Therefore, this compound corresponds to one of these enantiomers.
Spectroscopic Techniques for Enantiomeric Analysis
Spectroscopic methods are indispensable tools for the analysis of chiral molecules, providing information on both the absolute configuration and the enantiomeric purity of a sample.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Elucidation
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. spectroscopyasia.comnih.govbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, providing a definitive way to distinguish between them. spectroscopyasia.com
The application of VCD to determine the absolute configuration of a molecule like this compound involves a synergistic approach combining experimental measurements with quantum chemical calculations. spectroscopyasia.comnih.gov The experimental VCD spectrum of the enantiomerically pure sample is recorded. mdpi.com Concurrently, theoretical VCD spectra for both the (R) and (S) enantiomers are calculated using methods like Density Functional Theory (DFT). spectroscopyasia.comnih.govresearchgate.net By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the enantiomer can be unambiguously assigned. nih.gov For instance, if the experimental VCD spectrum of this compound matches the calculated spectrum for the (S)-enantiomer, then its absolute configuration is determined to be (S). This method has been successfully applied to determine the absolute configuration of various chiral esters. nih.gov One of the significant advantages of VCD is that it provides information about the conformational distribution of the molecule in solution. nih.gov
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for determining the enantiomeric purity of volatile compounds like 2-butyl butyrate. bibliotekanauki.pl This method utilizes a chiral stationary phase (CSP) within the gas chromatography column. researchgate.net The CSP interacts differently with the two enantiomers, leading to their separation as they travel through the column. researchgate.net Consequently, the two enantiomers will have different retention times, allowing for their individual quantification.
The mass spectrometer, coupled to the gas chromatograph, serves as a detector, providing mass-to-charge ratio information that confirms the identity of the eluting compounds as 2-butyl butyrate. hmdb.ca By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee) or the ratio of the two enantiomers in a mixture can be precisely determined. bibliotekanauki.pl Various chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, have been developed to achieve effective separation of a wide range of chiral compounds, including esters. researchgate.net This technique is crucial in quality control and in studies where the enantiomeric composition is a critical parameter. sci-hub.se
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the stereochemical analysis of chiral molecules. researchgate.netresearchgate.net While the NMR spectra of enantiomers in an achiral solvent are identical, their differentiation can be achieved by using a chiral environment. This is typically accomplished in two ways: using chiral solvating agents (CSAs) or by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). acs.org
When a chiral solvating agent is added to a solution of a racemic or enantiomerically enriched sample of 2-butyl butyrate, transient diastereomeric complexes are formed. These complexes have different NMR spectra, allowing for the potential resolution of signals corresponding to each enantiomer. acs.org
Alternatively, reacting the chiral alcohol precursor of 2-butyl butyrate (2-butanol) with a chiral carboxylic acid, or the butyric acid precursor with a chiral alcohol, forms diastereomeric esters. nih.gov Diastereomers have distinct physical and chemical properties, including different NMR spectra. nih.gov The differences in the chemical shifts (Δδ) of corresponding protons or carbons in the diastereomers can be used to determine the enantiomeric composition. oup.com A well-known example is the Mosher's acid method, where a chiral reagent is used to form diastereomeric esters, and the analysis of their ¹H or ¹⁹F NMR spectra allows for the determination of the absolute configuration of the original alcohol or amine. drpress.org
Computational Chemistry for Stereoisomer Conformation and Properties
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the stereochemical properties of chiral molecules.
Density Functional Theory (DFT) Calculations for Conformational Landscapes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unibo.itaip.org In the context of this compound, DFT calculations are invaluable for exploring its conformational landscape. acs.org A molecule can exist in various spatial arrangements of its atoms, known as conformers, which can interconvert through rotation around single bonds.
DFT calculations can be used to determine the geometries and relative energies of the different possible conformers of both (R)- and (S)-2-butyl butyrate. acs.orgnih.gov By calculating the energies of these conformers, the most stable, low-energy conformations can be identified. ripublication.com The results of these calculations provide a theoretical population distribution of the conformers at a given temperature. This information is critical for accurately predicting spectroscopic properties, such as VCD spectra, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers. nih.govacs.org The accuracy of DFT calculations depends on the choice of the functional and the basis set. nih.govripublication.com
Table 1: Summary of Spectroscopic and Computational Techniques for the Analysis of this compound
| Technique | Information Provided | Key Principles |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-state conformation | Differential absorption of left and right circularly polarized infrared light. |
| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Enantiomeric purity, enantiomeric ratio | Differential interaction of enantiomers with a chiral stationary phase leading to separation. |
| Nuclear Magnetic Resonance (NMR) in Chiral Environments | Enantiomeric composition, absolute configuration (with derivatization) | Formation of transient diastereomeric complexes with chiral solvating agents or stable diastereomers with chiral derivatizing agents, leading to distinct NMR signals. |
| Density Functional Theory (DFT) Calculations | Conformational analysis, relative energies of conformers, theoretical spectroscopic data | Quantum mechanical modeling to predict molecular structure and properties. |
Molecular Dynamics Simulations for Chiral Recognition Mechanisms
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the enantioselective recognition of chiral esters, such as this compound, by enzymes, particularly lipases. These simulations provide atomic-level insights into the dynamic interactions between the substrate and the enzyme's active site, which are fundamental to understanding the origins of enantioselectivity. The primary lipase (B570770) often studied in this context is Candida antarctica lipase B (CALB), known for its high selectivity towards secondary alcohols and their esters. nih.govdiva-portal.org
The core of the simulation process involves modeling the enzyme-substrate complex in its transition state. For lipase-catalyzed reactions, this state is closely approximated by a tetrahedral intermediate, which forms after the nucleophilic attack of the enzyme's catalytic serine on the carbonyl carbon of the ester. nih.gov MD simulations of this intermediate for both enantiomers of 2-butyl butyrate within the lipase active site allow for a comparative analysis of their stability and binding conformations. The difference in the free energies of activation (ΔΔG‡) between the two enantiomeric transition states, calculated from these simulations, corresponds to the enzyme's enantioselectivity. nih.gov
Research using MD simulations has elucidated that the chiral recognition of secondary alcohols like 2-butanol (B46777) (the alcohol moiety of 2-butyl butyrate) is primarily governed by steric factors within the enzyme's active site. diva-portal.org The active site of CALB, for instance, contains a well-defined stereospecificity pocket. The enantioselectivity arises from the differential fit of the substituents at the chiral center of the alcohol into this pocket. encyclopedia.pubresearchgate.net
For the faster-reacting enantiomer, the substituents are accommodated in a way that allows for an optimal geometry for the reaction to proceed. Following the widely accepted Kazlauskas rule, the larger substituent at the stereocenter points towards the solvent-exposed entrance of the active site, while the medium-sized substituent fits snugly into the stereospecificity pocket. researchgate.net In the case of 2-butanol, the ethyl group is considered the "large" substituent (L) and the methyl group is the "medium" substituent (M). The simulation of the favored (R)-enantiomer's tetrahedral intermediate (which corresponds to the hydrolysis of this compound) would show the ethyl group oriented away from the pocket and the methyl group fitting within it.
Conversely, for the slower-reacting enantiomer, this arrangement is reversed. The larger substituent is forced into the sterically confined pocket, leading to unfavorable steric clashes with the surrounding amino acid residues. diva-portal.org This strained conformation results in a higher energy transition state, slowing down the reaction rate for this enantiomer and thus establishing the basis for kinetic resolution.
MD simulations identify the specific amino acid residues that constitute the binding pocket and are critical for enantiodiscrimination. These simulations can map the interactions, such as van der Waals forces and hydrogen bonds, between the substrate and the enzyme. For CALB, key residues forming the stereospecificity pocket have been identified. researchgate.net
Table 1: Key Amino Acid Residues in CALB Active Site Involved in Chiral Recognition
| Residue | Role in Chiral Recognition | Interaction Type | Source |
| Ser105 | Catalytic residue; forms the covalent tetrahedral intermediate with the substrate. | Covalent Bonding | diva-portal.org |
| Thr40 | Part of the oxyanion hole; stabilizes the negative charge on the carbonyl oxygen of the intermediate. | Hydrogen Bonding | researchgate.netinrs.ca |
| Trp104 | A major component of the stereospecificity pocket; creates steric hindrance that discriminates between the large and medium substituents of the chiral alcohol. | Steric/Van der Waals | researchgate.net |
| His224 | Catalytic residue; acts as a general base, activating the serine for nucleophilic attack. | Hydrogen Bonding | diva-portal.org |
| Asp187 | Catalytic residue; stabilizes the protonated histidine. | Electrostatic/Hydrogen Bonding | encyclopedia.pub |
By analyzing the trajectories from MD simulations, researchers can quantify distances between the substrate's atoms and the atoms of these key residues, calculate binding energies, and observe the conformational flexibility of both the substrate and the active site. researchgate.net These detailed computational findings have been instrumental not only for explaining observed enantioselectivities but also for guiding protein engineering efforts. By mutating key residues like Trp104, scientists have successfully altered and even inverted the enantioselectivity of lipases, demonstrating the predictive power of MD simulations in the rational design of biocatalysts. researchgate.netresearchgate.net
Stereoselective Biocatalytic Synthesis
Stereoselective biocatalysis leverages enzymes or whole microbial systems to produce enantiomerically pure compounds. This approach is broadly categorized into two main strategies: the kinetic resolution of a racemic mixture using isolated enzymes and the de novo synthesis of a specific enantiomer from simple feedstocks using metabolically engineered microorganisms.
Enzymatic Esterification with Enantioselective Lipases and Alcohol Acyltransferases (AATs)
Enzymatic esterification is a primary method for the kinetic resolution of racemic alcohols. This process involves the selective reaction of one enantiomer in the presence of an acyl donor, catalyzed by an enantioselective enzyme, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol. Lipases are the most commonly used enzymes for this purpose, although alcohol acyltransferases (AATs) also play a crucial role. researchgate.netresearchgate.net The fundamental reactions are:
Lipase-catalyzed esterification: Alcohol + Carboxylic Acid ⇌ Ester + H₂O researchgate.net
AAT-catalyzed esterification: Alcohol + Acyl-CoA → Ester + Coenzyme A (CoA) researchgate.netresearchgate.net
The AAT-dependent pathway is often more thermodynamically favorable. researchgate.net
The success of enzymatic resolution hinges on the selection of a highly enantioselective biocatalyst. Lipases, particularly from Candida species, are widely studied for their ability to resolve racemic alcohols.
Screening of Natural Biocatalysts: A variety of lipases from different microbial sources are screened to find the best candidate for a specific resolution. For the resolution of secondary alcohols like 2-butanol, lipases from Candida antarctica (specifically CALB), Candida rugosa, Aspergillus niger, and Thermomyces lanuginosus have been investigated. akademisains.gov.myresearchgate.net For instance, studies on the kinetic resolution of (R,S)-2-butanol have shown that Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), exhibits a preference for the (R)-enantiomer. researchgate.netresearchgate.net The choice of acyl donor is also critical; vinyl acetate (B1210297) has been shown to yield better results in the resolution of 2-butanol compared to carboxylic acids. researchgate.net
Engineering for Enhanced Enantioselectivity: When natural enzymes lack sufficient selectivity, protein engineering techniques are employed. Site-directed mutagenesis can alter the amino acid residues in the enzyme's active site to improve the discrimination between enantiomers. For example, variants of CALB have been created to enhance enantioselectivity toward secondary alcohols. A study involving the resolution of 3-methyl-2-butanol (B147160) demonstrated that mutations like T103G could increase the enantiomeric ratio (E), while others decreased it, highlighting the complex interplay of enthalpic and entropic factors in enzyme enantioselectivity. nih.gov High-throughput screening platforms are essential for rapidly identifying beneficial mutations in engineered AATs and other enzymes, facilitating the development of biocatalysts tailored for producing designer esters. nih.govbiorxiv.org
Table 1: Screening of Lipases for Transesterification of Ethyl-3-hydroxybutyrate (HEB) with Butanol
| Enzyme Source | Enantiomer Preference |
| Alcaligenes sp. | S |
| Achromobacter sp. | S |
| Candida antarctica Lipase B (CALB) | R |
| Candida rugosa | R |
| Pseudomonas cepacia | R |
| Porcine pancreas | R |
| This table is based on findings from a study on the transesterification of a related chiral compound, indicating typical screening outcomes and enantiomeric preferences. |
Maximizing the enantiomeric excess (ee) of the desired product requires careful optimization of various reaction parameters.
Temperature: Temperature affects both reaction rate and enzyme stability. For butyl butyrate synthesis using Aspergillus niger lipase, higher temperatures (e.g., 60°C) led to increased production. redalyc.orgresearchgate.net However, for kinetic resolutions, temperature can also influence enantioselectivity, necessitating a balance between rate and selectivity. akademisains.gov.my
Substrate Molar Ratio: The ratio of the alcohol to the acyl donor can significantly impact conversion. A 3:1 molar ratio of butanol to butyric acid was found to be optimal for butyl butyrate production with A. niger lipase. redalyc.orgresearchgate.net In kinetic resolutions, high substrate concentrations can sometimes lead to substrate inhibition, affecting the enzyme's performance. researchgate.net
Solvent: The choice of organic solvent can influence enzyme activity and selectivity. Hexane is a commonly used medium for the enzymatic resolution of 2-butanol. researchgate.net
Enzyme Load: Higher amounts of enzyme generally increase the reaction rate, but an optimal balance must be found for cost-effectiveness. researchgate.net
Table 2: Influence of Reaction Parameters on Kinetic Resolution of (R,S)-2-Butanol
| Parameter | Observation | Impact |
| Substrate Concentration | Higher concentrations (up to 1.5 M) increased the reaction rate. | Little noticeable effect on enantiomeric excess (ee). researchgate.net |
| Enzyme/Substrate Ratio | A larger amount of enzyme accelerated the resolution. | Did not significantly alter enantiomeric excess (ee). researchgate.net |
| Acyl Donor | Vinyl acetate as an acyl donor resulted in better resolution (ee ~90%). | Longer chain carboxylic acids also improved results over shorter ones. researchgate.net |
| Temperature | Studied range of 40–60°C showed no appreciable influence on the resolution. | Rate increases with temperature, but selectivity may not change significantly in this range. researchgate.net |
| Data synthesized from studies using Novozym 435 (immobilized CALB) in n-hexane. researchgate.net |
For industrial applications, the reusability and stability of the biocatalyst are paramount. Immobilization addresses these concerns by confining the enzyme to a solid support, which facilitates easy separation from the reaction mixture and often enhances its stability. uni-plovdiv.bg
Supports and Methods: Enzymes can be immobilized on various supports, including acrylic resins (e.g., Novozym 435), eggshells, and snail shells, or through encapsulation in sol-gel matrices. akademisains.gov.myredalyc.orguni-plovdiv.bg Glutaraldehyde is often used as a cross-linking agent to firmly attach the enzyme to the support. akademisains.gov.myresearchgate.net
Enhanced Stability: Immobilized enzymes typically exhibit greater thermal and operational stability compared to their free counterparts. redalyc.org For instance, lipase from Candida rugosa immobilized on eggshells retained 50% of its initial activity after 31 cycles of butyl butyrate synthesis. akademisains.gov.myresearchgate.net Similarly, lipase immobilized on snail shells showed superior thermal stability and higher yields in butyl butyrate synthesis (71.85%) compared to the free enzyme (52.38%). uni-plovdiv.bg
Diffusion Limitations: A potential drawback of immobilization is the introduction of diffusion limitations. The substrate must diffuse into the pores of the support to reach the enzyme's active site. This can sometimes lead to a decrease in the observed enantioselectivity. Studies with immobilized CALB showed that the apparent enantiomeric ratio for the esterification of 2-butanol was lower for larger particle sizes due to these diffusion effects. tandfonline.com
Optimization of Reaction Conditions for Enantiomeric Excess
Microbial Fermentation for De Novo Stereospecific Production
An alternative to enzymatic resolution is the de novo synthesis of a single, desired enantiomer from simple carbon sources like glucose. This is achieved through metabolic engineering of microorganisms, creating a "cell factory" that contains the necessary biosynthetic pathways. nih.govresearchgate.net
The production of this compound via fermentation requires the engineered microbe to efficiently synthesize two key precursors: the chiral alcohol, (R)-2-butanol, and the acyl donor, butyryl-CoA.
Synthesis of Butyryl-CoA: The butyryl-CoA synthesis pathway is well-established and can be constructed in host organisms like Escherichia coli or enhanced in native producers like Clostridium species. nih.gov The pathway typically starts from acetyl-CoA and proceeds through the following steps, which are native to clostridia: researchgate.net
Thiolase (Thl): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
3-Hydroxybutyryl-CoA Dehydrogenase (Hbd): Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.
Crotonase (Crt): Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.
Butyryl-CoA Dehydrogenase (Bcd): Reduces crotonyl-CoA to butyryl-CoA, often in conjunction with an electron transfer flavoprotein complex (EtfA/EtfB). researchgate.net
Metabolic engineering strategies focus on overexpressing these pathway genes and eliminating competing pathways that drain the precursors, such as those for acetate production. nih.govigem.wiki
Stereospecific Synthesis of (R)-2-Butanol: Producing a specific enantiomer of 2-butanol is more challenging. It requires the introduction of stereoselective enzymes. While the production of n-butanol is common in engineered microbes, achieving stereoselectivity for 2-butanol involves identifying and expressing specific dehydrogenases that preferentially produce the (R)-enantiomer from its corresponding ketone, 2-butanone. Research has shown that stereoselectivity for the production of (R)-2-butanol over (S)-2-butanol can be achieved in engineered microbes. scielo.brresearchgate.net
Once both (R)-2-butanol and butyryl-CoA are produced within the cell, a final condensation step catalyzed by an introduced alcohol acyltransferase (AAT) yields the target ester, this compound. researchgate.netnih.gov Engineered strains of Clostridium tyrobutyricum have successfully produced high titers of butyl butyrate by introducing a butanol synthetic pathway and screening for efficient AATs. nih.gov
Table 3: Key Enzymes in the Engineered Biosynthesis of Butyryl-CoA
| Enzyme | Gene(s) | Reaction | Source Organism (Typical) |
| Thiolase | thl | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA | Clostridium acetobutylicum researchgate.net |
| 3-Hydroxybutyryl-CoA Dehydrogenase | hbd | Acetoacetyl-CoA + NADH → 3-Hydroxybutyryl-CoA + NAD⁺ | Clostridium acetobutylicum researchgate.net |
| Crotonase | crt | 3-Hydroxybutyryl-CoA → Crotonyl-CoA + H₂O | Clostridium acetobutylicum researchgate.net |
| Butyryl-CoA Dehydrogenase | bcd / etfAB | Crotonyl-CoA + NADH → Butyryl-CoA + NAD⁺ | Clostridium acetobutylicum researchgate.net |
| This table outlines the core enzymatic steps for producing the butyryl-CoA precursor in a microbial host. |
Design of Integrated Microbial Cell Factories for Chiral Product Accumulation
The use of whole-cell biocatalysts, such as genetically engineered microorganisms, offers a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral molecules. nih.govmdpi.comnih.gov These "microbial cell factories" can be designed to accumulate specific chiral products by introducing and optimizing metabolic pathways. researchgate.netnih.govnih.gov The primary strategies involve the asymmetric reduction of prochiral ketones to form chiral alcohols and the kinetic resolution of racemic mixtures. mdpi.com Organisms like Escherichia coli and Clostridium are frequently engineered for the production of short-chain fatty acid esters, including butyl butyrate. nih.govnih.gov
The biosynthesis of a chiral ester like this compound in a microbial host requires the generation of its precursors: a chiral alcohol, (S)-2-butanol, and an activated carboxylic acid, butyryl-CoA. Metabolic engineering is employed to construct and optimize these pathways. nih.govbiorxiv.org For instance, to produce the (R)- or (S)-enantiomers of 3-hydroxybutyrate, a precursor to chiral butanols, synthetic metabolic pathways have been built in E. coli. nih.gov This involves profiling and selecting highly active enzymes, such as thiolases and enantioselective 3-hydroxybutyryl-CoA dehydrogenases (like PhaB for the (R)-enantiomer and Hbd for the (S)-enantiomer), to control the chirality of the final product. nih.gov
A key advantage of using whole cells is their inherent ability to regenerate essential cofactors, like NADH and NADPH, which are required by the reductase enzymes that create the chiral center. nih.govmdpi.com This can be enhanced by co-expressing enzymes like glucose dehydrogenase (GDH) for cofactor recycling, which improves the efficiency and yield of the biotransformation. rsc.org Engineered E. coli cells co-expressing a carbonyl reductase and a GDH have been shown to effectively produce chiral β-hydroxy esters with high enantiomeric excess (>99.9% e.e.). rsc.org
Furthermore, researchers have focused on engineering Clostridium species, which naturally produce butyryl-CoA and butanol, to synthesize butyl butyrate. nih.gov By introducing alcohol acyltransferases (AATs), which catalyze the final esterification step, engineered Clostridium acetobutylicum has been shown to produce the target ester. nih.gov A general framework for the de novo microbial biosynthesis of designer butyryl-CoA-derived esters has been developed using a modular E. coli cell, achieving significant increases in production and high selectivity for esters like ethyl butyrate and butyl butyrate. biorxiv.org
Table 1: Examples of Chiral Product Accumulation in Engineered Microbial Cell Factories
Chemical Asymmetric Synthesis Approaches
In addition to biocatalysis, purely chemical methods provide powerful and versatile routes to chiral molecules like this compound. These approaches often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the esterification reaction.
Chiral Catalyst-Mediated Esterification
The direct synthesis of a single enantiomer of a chiral ester from a racemic alcohol is most effectively achieved through a process called kinetic resolution. wikipedia.org In this process, a chiral catalyst (often an enzyme) preferentially reacts with one enantiomer of the racemic starting material at a much faster rate than the other. wikipedia.orgmdpi.com Lipases are widely used enzymes for the kinetic resolution of racemic alcohols via esterification or transesterification, as they can exhibit high enantioselectivity. mdpi.combohrium.com
A significant advancement in this area is Dynamic Kinetic Resolution (DKR). While standard kinetic resolution has a theoretical maximum yield of 50% for the desired ester, DKR can achieve a theoretical yield of up to 100%. frontiersin.org This is accomplished by combining the enantioselective enzymatic reaction with a second catalyst that continuously racemizes the slow-reacting enantiomer of the alcohol in situ. mdpi.comorganic-chemistry.org This ensures that the entire pool of the racemic starting material is available for conversion into the single, desired enantiomeric product. organic-chemistry.org
A common and highly effective DKR system combines a lipase, such as Candida antarctica lipase B (CAL-B), with a ruthenium-based racemization catalyst. mdpi.comorganic-chemistry.org This combination has been successfully applied to the synthesis of a variety of chiral esters from secondary alcohols. mdpi.com For instance, the DKR of secondary alcohols using a Ru catalyst and a lipase with isopropenyl acetate as the acyl donor can produce enantiopure products in high yields and short reaction times. organic-chemistry.org Other metals, including vanadium and iron, have also been developed as racemization catalysts to make the DKR process more sustainable and to broaden its substrate scope. mdpi.com
Table 2: Examples of Dynamic Kinetic Resolution (DKR) for Chiral Ester Synthesis
Application of Chiral Auxiliaries in Ester Synthesis
An alternative strategy in asymmetric synthesis involves the use of a chiral auxiliary. york.ac.uk A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule. york.ac.ukthieme-connect.com Its purpose is to direct the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered for reuse. york.ac.uk
This method does not create chirality in the esterification step itself but is used to prepare one of the chiral precursors (the alcohol or the carboxylic acid) with the correct stereochemistry. For example, to synthesize an enantiopure carboxylic acid, a chiral auxiliary like a pseudoephedrine-derived amino alcohol can be attached to form an amide. thieme-connect.com The chiral auxiliary then sterically directs the alkylation of the α-carbon, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically pure carboxylic acid, which can then be esterified with an alcohol (like 2-butanol) to form the final product. thieme-connect.com
Similarly, chiral auxiliaries can be used to synthesize chiral alcohols. Carbohydrate-derived auxiliaries can be attached to a substrate, and their inherent chirality directs reactions such as diastereoselective α-alkylation of the corresponding ester. thieme-connect.com Another approach involves attaching a chiral auxiliary to an achiral precursor to control a diastereoselective reduction or addition reaction, which establishes the chiral center of the alcohol. The synthesis of a new chiral auxiliary, trans-2-tritylcyclohexanol, has been reported, which was then used to control the diastereoselective dihydroxylation of acrylate (B77674) ester derivatives. soton.ac.uk
While highly effective, this method involves additional steps for attaching and removing the auxiliary, but it remains a reliable and powerful tool for accessing a wide range of enantiopure compounds. thieme-connect.comresearchgate.net
Table 3: Mentioned Chemical Compounds
Biosynthesis and Biotransformation Pathways in Biological Systems
Butyrate (B1204436) Biosynthesis Pathways: A Foundation for Ester Formation
Butyrate is a short-chain fatty acid produced by various anaerobic bacteria, primarily within the Firmicutes phylum, through the fermentation of carbohydrates and other substrates. mdpi.commdpi.com Several distinct metabolic pathways can lead to butyrate formation, all of which converge on the key intermediate, butyryl-CoA. mdpi.comasm.org
The most prevalent route for butyrate synthesis is the acetyl-CoA pathway, which utilizes acetyl-CoA derived from glycolysis or the fermentation of substrates like pyruvate. asm.orgresearchgate.net This pathway is analogous to the reverse of β-oxidation. nih.gov Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. mdpi.com Acetoacetyl-CoA is then subsequently reduced to 3-hydroxybutyryl-CoA by β-hydroxybutyryl-CoA dehydrogenase, dehydrated to crotonyl-CoA by crotonase (enoyl-CoA hydratase), and finally reduced to butyryl-CoA by butyryl-CoA dehydrogenase. mdpi.combiorxiv.org
The final conversion of the intermediate butyryl-CoA to butyrate can occur via two primary enzymatic reactions:
Butyryl-CoA: Acetate (B1210297) CoA-transferase (But) : This enzyme transfers the Coenzyme A (CoA) moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. biorxiv.orgfrontiersin.org This is a dominant pathway in many gut microbes. nih.gov The enzyme belongs to family I of CoA-transferases and operates via a ping-pong kinetic mechanism involving a thioester intermediate with a glutamate (B1630785) residue. genome.jp
Butyrate Kinase (Buk) : This pathway involves two steps. First, phosphotransbutyrylase (Ptb) converts butyryl-CoA to butyryl-phosphate. biorxiv.orgwikipedia.org Subsequently, butyrate kinase catalyzes the transfer of the phosphoryl group from butyryl-phosphate to ADP, producing butyrate and generating ATP. biorxiv.orgwikipedia.orgontosight.ai This pathway is a key mechanism for energy conservation in some anaerobic bacteria. ontosight.ai
Table 1: Key Enzymes in the Acetyl-CoA Pathway for Butyrate Production
| Enzyme | Abbreviation | Gene Name (typical) | Reaction Catalyzed | Pathway Step |
| Acetyl-CoA acetyltransferase (Thiolase) | Thl | thl | 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA | Condensation of two acetyl-CoA molecules. mdpi.com |
| 3-Hydroxybutyryl-CoA dehydrogenase | Hbd | hbd | Acetoacetyl-CoA + NAD(P)H + H⁺ ⇌ (S)-3-Hydroxybutyryl-CoA + NAD(P)⁺ | Reduction of acetoacetyl-CoA. mdpi.combiorxiv.org |
| 3-Hydroxybutyryl-CoA dehydratase (Crotonase) | Crt | crt | (S)-3-Hydroxybutyryl-CoA ⇌ Crotonyl-CoA + H₂O | Dehydration to form a double bond. mdpi.combiorxiv.org |
| Butyryl-CoA dehydrogenase | Bcd | bcd | Crotonyl-CoA + NAD(P)H + H⁺ ⇌ Butyryl-CoA + NAD(P)⁺ | Reduction of crotonyl-CoA to the key intermediate, butyryl-CoA. mdpi.comasm.org |
| Butyryl-CoA:acetate CoA-transferase | But | but | Butyryl-CoA + Acetate ⇌ Butyrate + Acetyl-CoA | Final conversion to butyrate via CoA transfer. asm.orgnih.gov This is one of two main terminal steps. frontiersin.orgebi.ac.uk |
| Phosphotransbutyrylase | Ptb | ptb | Butyryl-CoA + Pi ⇌ Butyryl phosphate (B84403) + CoA | First step of the alternative terminal pathway. biorxiv.org |
| Butyrate kinase | Buk | buk | Butyryl phosphate + ADP ⇌ Butyrate + ATP | Second step of the alternative terminal pathway, generating ATP. biorxiv.orgwikipedia.orgontosight.ai |
Besides the acetyl-CoA pathway, several other metabolic routes can produce butyrate, often utilizing amino acids or other metabolic intermediates as starting substrates. frontiersin.org All these alternative pathways eventually merge at the formation of crotonyl-CoA, which is then converted to butyrate as described above. asm.orgresearchgate.net
Lysine (B10760008) Pathway : Certain bacteria can ferment lysine to produce butyrate. nih.govfrontiersin.org This pathway involves the conversion of lysine into intermediates that are ultimately processed to yield crotonyl-CoA. mdpi.com This route is considered the second most prevalent after the acetyl-CoA pathway in gut metagenomes. asm.orgasm.org
Glutarate Pathway : In this pathway, glutarate is converted through a series of reactions to glutaconyl-CoA, which is then decarboxylated to yield crotonyl-CoA. mdpi.comresearchgate.net This pathway can be utilized by bacteria that reduce substrates like tryptophan. researchgate.net
Succinate (B1194679) Pathway : Some butyrogenic bacteria can convert succinate to crotonyl-CoA, which is then subsequently transformed into butyrate. mdpi.comfrontiersin.org This represents a form of metabolic cross-feeding within microbial communities. mdpi.com A fourth route, the 4-aminobutyrate pathway, also exists, starting from substrates like glutamate. mdpi.comasm.org
Table 2: Comparison of Major Butyrate Biosynthesis Pathways
| Pathway Name | Primary Substrate(s) | Key Intermediate(s) | Common Converging Intermediate | Prevalence |
| Acetyl-CoA Pathway | Carbohydrates (via Pyruvate), Acetate, Lactate asm.org | Acetoacetyl-CoA, 3-Hydroxybutyryl-CoA mdpi.com | Crotonyl-CoA | Most prevalent pathway, especially in Firmicutes. asm.orgasm.org |
| Lysine Pathway | L-Lysine nih.govfrontiersin.org | β-lysine, 3-aminobutyryl-CoA mdpi.com | Crotonyl-CoA | Second most prevalent pathway, found in various phyla including Bacteroidetes. asm.orgasm.org |
| Glutarate Pathway | Glutarate, Tryptophan researchgate.net | Glutaconyl-CoA, 2-Hydroxyglutarate mdpi.comresearchgate.net | Crotonyl-CoA | Less abundant, found in phyla such as Firmicutes and Fusobacteria. asm.org |
| Succinate Pathway | Succinate mdpi.com | Succinyl-CoA frontiersin.org | Crotonyl-CoA | Less abundant, represents an important cross-feeding mechanism. mdpi.comfrontiersin.org |
Acetyl-CoA Pathway and Key Enzyme Activities (e.g., Butyryl-CoA: Acetate CoA-transferase, Butyrate Kinase)
Metabolic Flux Analysis in Microbial Systems for Ester Precursor Availability
The efficient biosynthesis of (-)-2-Butyl butyrate requires a robust supply of its precursors: butyrate (or its activated form, butyryl-CoA) and butan-2-ol. Metabolic flux analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. researchgate.netoup.comfrontiersin.org By using techniques like 13C-labeling, MFA provides a detailed map of carbon flow through cellular pathways, allowing researchers to understand and engineer microbial metabolism. researchgate.netfrontiersin.org
In the context of ester production, MFA is critical for identifying metabolic bottlenecks and devising strategies to redirect carbon flux towards the desired precursors. portlandpress.comresearchgate.net For example, in engineered Escherichia coli or Clostridium species, MFA can help to:
Optimize Precursor Ratios : The synthesis of butyl butyrate depends on the relative availability of butanol and butyryl-CoA. nih.gov MFA can guide genetic modifications—such as gene knockouts or promoter optimizations—to balance the fluxes into the acid and alcohol synthesis pathways to achieve optimal ratios for esterification. nih.govnih.gov
Enhance Cofactor Availability : The production of alcohols like butanol is a reductive process requiring cofactors such as NADH or NADPH. nih.gov MFA can quantify the flux through cofactor-generating pathways (e.g., the pentose (B10789219) phosphate pathway) and suggest targets for engineering to improve their supply. researchgate.net
By applying MFA, scientists can rationally design microbial cell factories, transforming organisms like E. coli or Clostridium tyrobutyricum into efficient producers of ester precursors from simple, renewable feedstocks like glucose. portlandpress.comnih.govsci-hub.se
Enantioselective Biotransformations of Analogous Substrates
The synthesis of this compound requires the specific (S)-enantiomer of butan-2-ol. Biocatalysis, using isolated enzymes or whole-cell systems, offers a highly efficient and selective method for producing such chiral molecules. mdpi.com Two primary enzymatic strategies are employed for obtaining enantiomerically pure alcohols: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.
Kinetic Resolution via Lipase-Catalyzed Esterification : Lipases are widely used enzymes that can catalyze the enantioselective acylation of racemic alcohols. mdpi.comencyclopedia.pub In a typical kinetic resolution, a lipase (B570770) is used to selectively esterify one enantiomer of a racemic alcohol (e.g., (R,S)-butan-2-ol) at a much higher rate than the other. encyclopedia.pub For instance, a lipase could preferentially acylate (R)-butan-2-ol, leaving the desired (S)-butan-2-ol unreacted and in high enantiomeric purity. rsc.org This process is often performed in organic solvents with an acyl donor like vinyl acetate. organic-chemistry.org The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. encyclopedia.pub
Asymmetric Reduction via Alcohol Dehydrogenases (ADHs) : A more efficient route to a single enantiomer is the asymmetric reduction of a prochiral ketone (butan-2-one) using an alcohol dehydrogenase (ADH), also known as a ketoreductase (KRED). rsc.orggoogle.com By selecting an appropriate ADH, butan-2-one can be reduced almost exclusively to (S)-butan-2-ol, achieving theoretical yields of up to 100% with very high enantiomeric excess. google.com This reaction requires a hydride donor, typically a cofactor like NADH or NADPH, which is continuously regenerated in whole-cell systems or by using a co-substrate like isopropanol (B130326) in isolated enzyme systems. rsc.orggoogle.com
Once the optically pure (S)-butan-2-ol is obtained, it can be esterified with a butyrate source to form this compound. This final step can also be catalyzed by a lipase, which facilitates the reaction between the alcohol and either butyric acid or a butyrate ester (via transesterification). sci-hub.seresearchgate.net
Table 3: Enzymes for Enantioselective Synthesis of Precursors for this compound
| Enzyme Class | Biocatalytic Strategy | Substrate(s) | Product(s) for this compound Synthesis | Key Feature |
| Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Acylation) mdpi.comresearchgate.net | Racemic (R,S)-butan-2-ol, Acyl donor | Unreacted (S)-butan-2-ol (enantiopure) and (R)-2-butyl ester | High enantioselectivity (E-value), separating enantiomers. encyclopedia.pub |
| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Asymmetric Reduction rsc.orggoogle.com | Butan-2-one, NAD(P)H | (S)-butan-2-ol (enantiopure) | Potentially 100% theoretical yield of the desired single enantiomer from a prochiral substrate. google.com |
| Lipase / Alcohol Acyltransferase (AAT) | Esterification / Transesterification nih.govresearchgate.net | (S)-butan-2-ol, Butyric acid or Butyryl-CoA | This compound | Catalyzes the final bond formation to create the target chiral ester. researchgate.net |
Advanced Analytical and Spectroscopic Characterization
Mass Spectrometry for Fragmentation Analysis and Structural Confirmationaaup.edumassbank.eu
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of esters like (-)-2-butyl butyrate (B1204436) through analysis of its fragmentation patterns under ionization. researchgate.net The electron ionization (EI) mass spectrum of butyl butyrate is characterized by the absence of a prominent molecular ion peak (M+) at m/z 144, indicating that the molecular ion is unstable and readily undergoes fragmentation upon formation. miamioh.eduresearchgate.net
The fragmentation of the butyl butyrate molecular ion leads to several characteristic charged and neutral fragments. researchgate.net Key fragmentation processes include α-cleavage, β-cleavage, and McLafferty rearrangements, which are predictable and provide a fingerprint for the molecule's structure. researchgate.netaaup.edu The most abundant ion, known as the base peak, is typically observed at a specific mass-to-charge ratio that reflects the most stable fragment formed. researchgate.net For butyl butyrate, the base peak is often the fragment at m/z 71.
Table 1: Major Fragment Ions in the Mass Spectrum of Butyl Butyrate
| m/z | Proposed Fragment Structure/Identity | Fragmentation Mechanism |
|---|---|---|
| 101 | [CH3CH2CH2COOCH2]+ | Loss of propyl radical (C3H7) |
| 89 | [CH3CH2CH2COOH]+• | McLafferty + 1 rearrangement |
| 88 | [CH3CH2CH=C(OH)2]+• | McLafferty rearrangement of the ester |
| 71 | [CH3CH2CH2CO]+ | α-cleavage, loss of butoxy radical |
| 57 | [C4H9]+ | β-cleavage, formation of butyl cation |
| 56 | [C4H8]+• | γ-proton transfer followed by β-cleavage |
This table is generated from data found in multiple sources. miamioh.edu
The fragmentation pathways of butyl butyrate in a mass spectrometer are well-defined and serve as a model for understanding ester fragmentation. ccsenet.org The primary mechanisms include:
McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In butyl butyrate, a γ-hydrogen from the butyl group is transferred to the carbonyl oxygen, leading to the cleavage of the Cα-Cβ bond and the formation of a neutral butene molecule and a charged enol fragment at m/z 88. miamioh.educcsenet.org A subsequent rearrangement, known as McLafferty + 1, can also occur, resulting in a protonated butanoic acid fragment at m/z 89. miamioh.edu
α-Cleavage : This involves the cleavage of the bond adjacent to the carbonyl group. For butyl butyrate, this can result in the loss of the butoxy radical (•OCH2CH2CH2CH3) to form the butyryl cation [CH3CH2CH2CO]+ at m/z 71, or the loss of the propyl radical (•CH2CH2CH3) from the acyl side to form the fragment ion [COOCH2CH2CH2CH3]+ at m/z 101. miamioh.eduaaup.edu
β-Cleavage : Also known as inductive cleavage, this process involves the breaking of the C-O bond in the ester linkage. researchgate.net This leads to the formation of the butyl cation [C4H9]+ at m/z 57 and a neutral butanoate radical. researchgate.net Another β-cleavage can occur on the acyl side of the molecular ion, leading to a fragment at m/z 43, corresponding to the propyl cation [CH3CH2CH2]+. researchgate.net
Proton Transfer Mechanisms : Besides the McLafferty rearrangement, other proton transfers can occur. aaup.eduresearchgate.net A γ-proton transfer from the alkyl chain of the ester followed by β-cleavage can result in the formation of a radical cation at m/z 56. researchgate.net
Tandem mass spectrometry (MS/MS) offers a more profound level of structural analysis by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. This technique is invaluable for confirming the structure of proposed fragments and establishing connectivity within the molecule.
In a hypothetical MS/MS experiment on (-)-2-butyl butyrate, a primary fragment ion, such as the butyryl cation at m/z 71, would be selected in the first mass analyzer. This ion would then be passed into a collision cell, where it is fragmented further through collision-induced dissociation (CID). The resulting secondary fragments are then analyzed in a second mass analyzer. For the m/z 71 ion ([CH3CH2CH2CO]+), further fragmentation would be expected to produce ions such as [CH3CH2]+ at m/z 29 by loss of carbon monoxide (CO). Similarly, selecting the m/z 89 ion ([CH3CH2CH2COOH]+•) and subjecting it to fragmentation could help confirm its identity as protonated butanoic acid by observing characteristic losses of water or other small neutral molecules. This multi-stage fragmentation provides unambiguous confirmation of the substructures within the parent molecule.
Elucidation of Ion Fragmentation Mechanisms
Infrared (IR) and Raman Spectroscopy for Molecular Vibrational Analysisripublication.com
The spectra are dominated by absorptions corresponding to the ester functional group and the alkyl chains. Key vibrational modes include:
C=O Stretch : A strong, characteristic absorption band is expected in the IR spectrum between 1750 and 1735 cm⁻¹, corresponding to the stretching vibration of the carbonyl group. This is a defining feature for esters.
C-O Stretch : Esters exhibit two C-O stretching vibrations. The C-O-C asymmetric stretch typically appears as a strong band in the 1250-1150 cm⁻¹ region, while the O-C-C symmetric stretch is found in the 1150-1000 cm⁻¹ range. mdpi.com
C-H Stretch : The alkyl portions of the molecule give rise to C-H stretching vibrations, which are typically observed in the 3000-2850 cm⁻¹ region. mdpi.com
C-H Bend : Deformations and bending vibrations of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region. s-a-s.org
Raman spectroscopy provides complementary information. chemicalbook.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like C-C skeletal vibrations often produce stronger Raman signals than IR signals. The C-H stretching and bending modes are also observable. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 3000-2850 | IR, Raman | Strong |
| C=O Stretch (Ester) | 1750-1735 | IR, Raman | Strong (IR), Medium (Raman) |
| C-H Bend (CH₂, CH₃) | 1470-1370 | IR, Raman | Medium |
| C-O-C Asymmetric Stretch | 1250-1150 | IR | Strong |
| C-O-C Symmetric Stretch | 1150-1000 | IR | Strong |
This table represents typical frequency ranges for the specified functional groups and vibrations. mdpi.coms-a-s.orgspectroscopyonline.com
Spectroscopic Studies for Conformational Dynamicsmassbank.euhmdb.ca
The flexibility of the alkyl chains in this compound allows for the existence of multiple conformational isomers, or conformers, which arise from rotation around the single bonds (C-C and C-O). researchgate.net Spectroscopic techniques, often combined with quantum chemical calculations, are used to study the relative energies and populations of these conformers. nih.govresearchgate.net
For esters like butyl butyrate, rotational isomers can exist around the C(O)-O bond (leading to s-cis and s-trans conformers relative to the carbonyl group) and around the various C-C bonds of the butyl and butyryl chains. researchgate.net The s-cis conformation is generally more stable for small alkyl esters. researchgate.net Studies on related molecules like butyl nitrite (B80452) and tert-butyl acetate (B1210297) have shown that different conformers can be identified by unique vibrational frequencies in their IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net
Low-temperature studies can be employed to "freeze out" certain conformers, simplifying the spectra and allowing for the assignment of vibrational bands to specific geometric arrangements. By analyzing the change in band intensities with temperature, the enthalpy differences between conformers can be determined. While specific experimental data for this compound is not widely published, the principles established from studies of similar esters suggest that it exists as a mixture of several stable conformers in the gas and liquid phases. researchgate.netnih.gov
Ecological Roles and Chemosensory Mechanisms Non Human Specific
Olfactory Receptor Interactions and Signal Transduction Pathways in Model Organisms
The perception of volatile compounds like (-)-2-butyl butyrate (B1204436) is mediated by olfactory receptors (ORs) located in the dendrites of olfactory receptor neurons (ORNs), typically housed in sensory structures like the antennae of insects. nih.gov The interaction between an odorant molecule and an OR initiates a signal transduction cascade that results in a nerve impulse, which is then processed by the brain to elicit a behavioral response. nih.gov
While direct studies on the olfactory reception of (-)-2-butyl butyrate are scarce, research on butyl butyrate (isomer unspecified) and other chiral esters provides insight into these mechanisms.
Receptor Specificity in Beetles : In the scarab beetle Pachnoda interrupta, single sensillum recordings have identified a specific class of ORNs that responds to butyl butyrate. oup.com Interestingly, this ORN type also responds to structurally different compounds like 3-octanol (B1198278) and sulcatone, suggesting a receptor with a somewhat broadly tuned response profile. oup.com In another beetle, Oplostomus haroldi, antennae of both sexes showed consistent electrophysiological responses to butyl butyrate, which is part of a blend of volatiles from honeybee colonies. nih.gov
Enantiomeric Specificity : The ability of olfactory systems to distinguish between enantiomers is a well-established phenomenon in insects. For the related compound 2-butyl dodec-2-enoate, different insect species show distinct preferences. Some species are attracted to the (R)-enantiomer, others to the (S)-enantiomer, and some to the racemic mixture, demonstrating that olfactory receptors can be highly specific to a particular stereoisomer. researchgate.net This highlights the strong possibility that the (+) and (-) enantiomers of 2-butyl butyrate would also elicit different responses in specific organisms, though direct evidence is lacking.
Signal Transduction : Upon binding of an odorant, the olfactory receptor, which is a G-protein coupled receptor (GPCR), undergoes a conformational change. nih.gov This activates an associated G-protein, which in turn initiates an intracellular signaling cascade, often involving second messengers like cAMP or IP3. This cascade leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that travels to the brain's olfactory centers. nih.gov The specific ORs and downstream pathways that would be activated by this compound have not yet been explicitly identified.
Role in Non-Human Chemical Ecology and Inter-Organismal Communication
Semiochemicals are chemicals that convey information between organisms and are central to chemical ecology. They are classified based on whether the interaction is intraspecific (pheromones) or interspecific (allomones, kairomones). Butyl butyrate has been identified as a key component in several such interactions.
Pheromones : In some insect species, butyl butyrate functions as a sex pheromone. The mullein bug (Campylomma verbasci), a pest of apples, uses a specific blend of butyl butyrate and (E)-crotyl butyrate as its female-produced sex attractant pheromone. scialert.netwur.nl Traps baited with a synthetic version of this blend are effective for monitoring and managing this pest. scialert.netwur.nl While the specific isomer of butyl butyrate was not determined in these studies, the activity of pheromones is often highly dependent on the correct enantiomeric composition.
Kairomones : Butyl butyrate also acts as a kairomone—a chemical signal that benefits the receiver but not the emitter. For the Afro-tropical scarab beetle Oplostomus haroldi, a pest of honeybees, butyl butyrate is one of seven compounds released by honeybee colonies that the beetle uses to locate its host. nih.gov In this context, the scent of butyl butyrate signals a food source and suitable habitat for the beetle.
The table below summarizes the known roles of butyl butyrate in inter-organismal communication.
| Role | Interacting Organisms | Compound/Blend | Function | Citation |
| Sex Pheromone | Mullein Bug (Campylomma verbasci) | Butyl butyrate & (E)-crotyl butyrate | Attraction of males by females for mating. | scialert.netwur.nl |
| Kairomone | Honeybee (Apis mellifera) -> Scarab Beetle (Oplostomus haroldi) | 7-component blend including Butyl butyrate | Attraction of beetles to honeybee colonies (host location). | nih.gov |
Q & A
Q. What are the key methodologies for synthesizing (-)-2-Butyl butyrate with high enantiomeric purity?
To achieve enantiomerically pure this compound, asymmetric catalysis or enzymatic resolution is recommended. For example, lipase-mediated esterification can selectively produce the desired enantiomer. Chiral column chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) is critical for purification. Confirm enantiomeric excess (ee) via polarimetry or chiral gas chromatography (GC) with a cyclodextrin-based stationary phase .
Q. How can the structural configuration of this compound be validated experimentally?
Combine spectroscopic techniques:
- NMR : Analyze and spectra to confirm ester linkage and stereochemistry.
- IR : Identify characteristic carbonyl (C=O) stretching at ~1740 cm.
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks and fragmentation patterns. Cross-reference with databases (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. What experimental design principles should guide field studies on this compound’s enantiomer-specific bioactivity?
- Trap Configuration : Use sticky traps baited with pure enantiomers or mixtures (e.g., 1:1 or 3:1 ratios) to test species-specific attraction, as done for related compounds in Adscita and Jordanita moth studies .
- Controls : Include solvent-only traps and randomize trap placement to minimize environmental bias.
- Temporal Replication : Conduct trials across multiple seasons to account for population variability .
- Data Collection : Quantify attraction using standardized metrics (e.g., males per trap/day) and analyze via ANOVA with post-hoc tests .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Meta-Analysis : Systematically compare variables such as dosage, enantiomer ratios, and delivery methods (e.g., slow-release vs. direct application).
- Context-Specific Factors : Evaluate ecological variables (e.g., habitat type, competing pheromones) that may modulate activity, as seen in the "butyrate paradox" where environmental conditions alter effects .
- Mechanistic Studies : Use electrophysiological assays (e.g., electroantennography) to isolate receptor-level responses and rule out confounding factors .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- GC-MS with Derivatization : Convert butyrate to volatile derivatives (e.g., trimethylsilyl esters) for enhanced detection limits.
- LC-MS/MS : Use reverse-phase C18 columns and multiple reaction monitoring (MRM) for high sensitivity in tissue samples.
- Isotope Dilution : Spike samples with deuterated internal standards (e.g., d-butyrate) to correct for matrix effects .
Data Interpretation and Reproducibility
Q. How should researchers address variability in enantiomer efficacy across taxa?
- Phylogenetic Analysis : Map species responses to this compound onto taxonomic trees to identify clade-specific trends, as demonstrated in Procridinae moths .
- Dose-Response Curves : Test logarithmic concentration ranges (e.g., 0.1–100 µg/µL) to establish EC values and compare across species.
- Cross-Validation : Replicate experiments in controlled lab settings (e.g., wind tunnels) to isolate chemical activity from field variables .
Q. What statistical approaches are recommended for analyzing small-sample datasets in enantiomer studies?
- Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data.
- Bayesian Methods : Apply hierarchical models to estimate effect sizes when sample sizes are limited (e.g., <10 replicates).
- Power Analysis : Pre-calculate required sample sizes using pilot data to ensure robustness .
Ethical and Reporting Standards
Q. How can researchers ensure reproducibility in enantiomer synthesis and bioactivity studies?
- Detailed Protocols : Publish step-by-step synthetic procedures, including catalyst loading, reaction times, and purification steps.
- Data Transparency : Share raw chromatograms, spectral data, and statistical code in supplementary materials.
- Collaborative Validation : Partner with independent labs to replicate key findings, as emphasized in guidelines for chemical ecology research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
